4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloro group at the 4-position, a hydroxyphenyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-oxophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of 4-amino-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the chloro and carboxylic acid groups can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
4-Amino-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an amino group instead of a chloro group.
Uniqueness
4-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a precursor for further functionalization, while the hydroxyphenyl and carboxylic acid groups contribute to its ability to form hydrogen bonds and electrostatic interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H7ClN2O3 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
4-chloro-1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-5-13(12-9(8)10(15)16)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16) |
InChI Key |
ZQSOVLOKIGZIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Cl)O |
Origin of Product |
United States |
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